N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide
Description
N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide is a complex organic compound that incorporates an indole moiety, a thiophene ring, and a phenoxyacetamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C22H20N2O2S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide |
InChI |
InChI=1S/C22H20N2O2S/c1-24(21(25)15-26-16-8-3-2-4-9-16)22(20-12-7-13-27-20)18-14-23-19-11-6-5-10-17(18)19/h2-14,22-23H,15H2,1H3 |
InChI Key |
ITKASEDOQYPROC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carbaldehyde with thiophene-2-carboxaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then reacted with N-methyl-2-phenoxyacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce the fully reduced amine derivatives .
Scientific Research Applications
N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole and thiophene moieties may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(1H-Indol-3-yl)methyl]-N-methyl-2-phenoxyacetamide
- N-[(Thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide
- N-[(1H-Indol-3-yl)(thiophen-2-yl)ethyl]-N-methyl-2-phenoxyacetamide
Uniqueness
N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-phenoxyacetamide is unique due to the combination of indole, thiophene, and phenoxyacetamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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